1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+)
Overview
Description
1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) is a complex compound that combines the unique properties of hexafluoro-4-oxopent-2-en-2-olate with thorium in its +4 oxidation state
Scientific Research Applications
1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other thorium-based compounds and materials.
Materials Science: The compound’s unique properties make it suitable for developing advanced materials with specific characteristics, such as high thermal stability and resistance to corrosion.
Nuclear Research: Thorium compounds are of interest in nuclear research due to thorium’s potential as a nuclear fuel. This compound can be studied to understand the behavior of thorium in various chemical environments.
Medicine: Research is ongoing to explore the potential use of thorium compounds in medical applications, such as targeted radiotherapy for cancer treatment.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) typically involves the reaction of thorium salts with hexafluoro-4-oxopent-2-en-2-olate ligands. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive environments to maintain the integrity of the compound. Industrial production methods may involve large-scale reactions in controlled environments to ensure high purity and yield.
Chemical Reactions Analysis
1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of thorium oxides.
Reduction: Reduction reactions may involve the use of reducing agents to convert thorium(4+) to lower oxidation states.
Substitution: The hexafluoro-4-oxopent-2-en-2-olate ligands can be substituted with other ligands, altering the properties of the compound. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or metal hydrides, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) can be compared with other thorium compounds, such as thorium nitrate and thorium oxide. Unlike these compounds, 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) offers unique properties due to the presence of hexafluoro-4-oxopent-2-en-2-olate ligands, which enhance its stability and reactivity. Similar compounds include:
Thorium Nitrate: Used in various industrial applications and as a precursor for other thorium compounds.
Thorium Oxide: Known for its high melting point and use in high-temperature applications.
Thorium Fluoride: Utilized in optical coatings and as a component in fluoride glasses.
These comparisons highlight the unique aspects of 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+), making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H2F6O2.Th/c4*6-4(7,8)2(12)1-3(13)5(9,10)11;/h4*1,12H;/q;;;;+4/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGZMIMHOSPNGO-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Th+4] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H4F24O8Th | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1060.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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